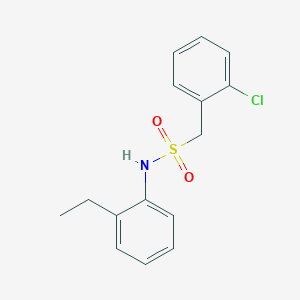![molecular formula C18H19N3O2 B4394932 {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394932.png)
{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide
Übersicht
Beschreibung
{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide, also known as PEBI, is a chemical compound that has been widely studied for its potential applications in scientific research. PEBI is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide is not yet fully understood, but it is believed to act by inhibiting various signaling pathways involved in cell growth and proliferation. {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to inhibit the activity of several enzymes involved in these pathways, including AKT and ERK.
Biochemical and Physiological Effects:
{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. In addition, {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that the exact mechanism of action of {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide is not yet fully understood, making it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide. One area of interest is investigating its potential as a cancer treatment, particularly in combination with other anti-cancer agents. Another area of interest is investigating its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurology, and immunology. In cancer research, {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment. In neurology, {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, {1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[1-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14(19-13-22)18-20-16-9-5-6-10-17(16)21(18)11-12-23-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSACIUTNQYNRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



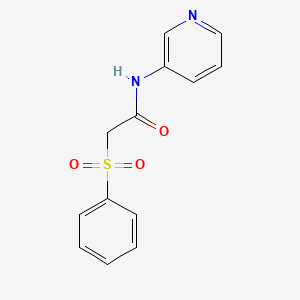

![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)
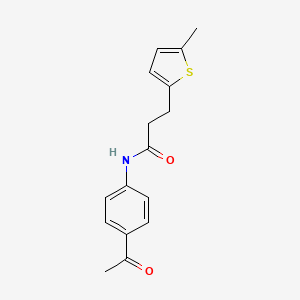
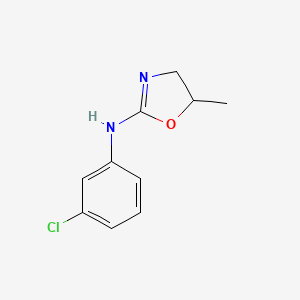
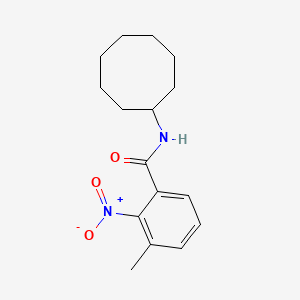
![2-bromo-N-{2-[(butylamino)carbonyl]phenyl}benzamide](/img/structure/B4394915.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)


![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)
![methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)
